(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid
CAS No.: 2096454-16-7
Cat. No.: VC4539624
Molecular Formula: C7H7BClFO3
Molecular Weight: 204.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2096454-16-7 |
---|---|
Molecular Formula | C7H7BClFO3 |
Molecular Weight | 204.39 |
IUPAC Name | (3-chloro-2-fluoro-4-methoxyphenyl)boronic acid |
Standard InChI | InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,11-12H,1H3 |
Standard InChI Key | QNVXKDSBBKZGJT-UHFFFAOYSA-N |
SMILES | B(C1=C(C(=C(C=C1)OC)Cl)F)(O)O |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The IUPAC name for this compound is (3-chloro-2-fluoro-4-methoxyphenyl)boronic acid, with a molecular formula of and a molecular weight of 204.39 g/mol. Its canonical SMILES string, , encodes the spatial arrangement of substituents:
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Chlorine at position 3
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Fluorine at position 2
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Methoxy (-OCH) at position 4
The three-dimensional structure adopts a planar aromatic system with boronic acid (-B(OH)) at position 1, creating a polarized electron-deficient center critical for its reactivity.
Physical Properties
Key physical parameters include:
Property | Value | Source |
---|---|---|
Appearance | White to off-white solid | |
Purity | Typically >95% | |
Solubility | Soluble in polar aprotic solvents (e.g., DMF, THF) | - |
Stability | Stable at room temperature under inert atmosphere |
The compound's stability profile allows storage without specialized refrigeration, though moisture sensitivity necessitates desiccated conditions.
Synthetic Methodologies
General Boronic Acid Synthesis
While specific protocols for (3-chloro-2-fluoro-4-methoxyphenyl)boronic acid remain proprietary, its synthesis likely follows established boronic acid preparation routes:
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Lithium-Halogen Exchange:
Subsequent hydrolysis yields the boronic acid. -
Miyaura Borylation:
Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron provides protected boronic esters, which are hydrolyzed to the free acid .
Industrial-scale production employs continuous flow reactors to enhance yield and purity, with palladium catalysts optimized for halogenated substrates.
Reactivity and Chemical Applications
Suzuki-Miyaura Cross-Coupling
As a prototypical organoboron reagent, this compound participates in palladium-catalyzed cross-couplings. Representative transformations include:
Key advantages over other coupling partners:
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Chemoselectivity: Fluorine and methoxy groups direct coupling to specific positions
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Functional Group Tolerance: Stable under basic aqueous conditions typical of Suzuki reactions
Electrophilic Substitution
The electron-withdrawing chlorine and fluorine substituents activate the ring for electrophilic attacks, enabling:
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Nitration at position 5
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Sulfonation under fuming sulfuric acid conditions
Hazard Category | Precautionary Measures |
---|---|
Skin Corrosion (1B) | Nitrile gloves, face shield |
Acute Oral Toxicity (4) | Avoid ingestion |
Eye Damage (1) | Goggle use mandatory |
Environmental Impact
Boronic acids exhibit moderate environmental persistence (DT 30–60 days in soil) with low bioaccumulation potential (LogP ≈1.2).
Comparative Analysis with Structural Analogs
Positional Isomer Effects
Substituent positioning dramatically alters properties:
Compound | Suzuki Coupling Yield (%) | MIC (S. aureus) (µg/mL) |
---|---|---|
3-Cl-2-F-4-OCH (Target) | 82 | 12.5 |
4-Cl-2-F-3-OCH | 68 | 25.0 |
2-Cl-4-F-5-OCH | 45 | >50 |
The target compound's optimal substitution pattern balances electronic and steric factors for enhanced reactivity .
Industrial and Research Applications
Pharmaceutical Intermediates
Serves as a key building block for:
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Kinase Inhibitors: FGFR1/2-targeted therapies (IC <4.1 nM)
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Antibody-Drug Conjugates: Boron-containing linkers for tumor-targeted delivery
Materials Science
Functionalizes conductive polymers through Suzuki coupling, achieving:
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Enhanced Hole Mobility: 0.12 cm/V·s in PEDOT derivatives
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Thermal Stability: Decomposition onset at 285°C
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